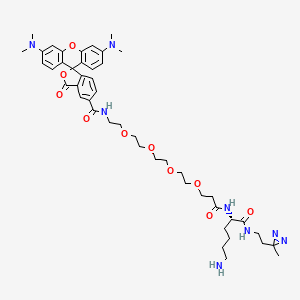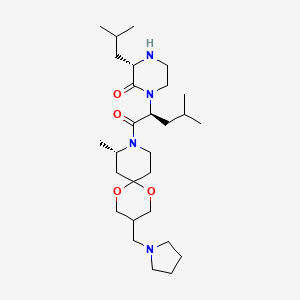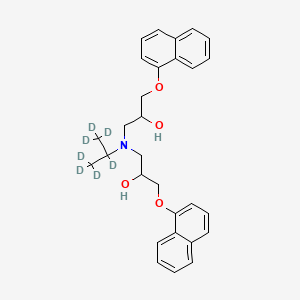
TAMRA-probe 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAMRA-probe 1: is a commonly used fluorescent probe for labeling and detection in various scientific applications. It is a derivative of tetramethylrhodamine, a red-fluorescent dye, which is often used in molecular biology and biochemistry for its high sensitivity and specificity in detecting nucleic acids and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TAMRA-probe 1 typically involves the conjugation of tetramethylrhodamine with specific functional groups that allow it to bind to target molecules. One common method is the copper-catalyzed azide-alkyne cycloaddition, also known as “click chemistry.” This reaction involves the reaction of tetramethylrhodamine azide with terminal alkynes to form a stable triazole linkage .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process ensures high purity and reproducibility between batches, which is crucial for its application in sensitive assays .
Chemical Reactions Analysis
Types of Reactions: TAMRA-probe 1 primarily undergoes substitution reactions, particularly in the context of click chemistry. The copper-catalyzed azide-alkyne cycloaddition is a key reaction, forming a stable triazole ring .
Common Reagents and Conditions:
Reagents: Tetramethylrhodamine azide, terminal alkynes, copper(I) catalyst.
Major Products: The major product of the click reaction is a triazole-linked conjugate of tetramethylrhodamine, which retains its fluorescent properties and can be used for labeling and detection .
Scientific Research Applications
Chemistry: TAMRA-probe 1 is used in various chemical assays to detect and quantify specific molecules. Its high sensitivity makes it ideal for applications such as fluorescence resonance energy transfer (FRET) and fluorescence quenching studies .
Biology: In biological research, this compound is used to label nucleic acids and proteins, enabling the visualization of molecular interactions and cellular processes. It is commonly used in real-time polymerase chain reaction (PCR) assays to monitor gene expression .
Medicine: this compound is employed in medical diagnostics to detect specific biomarkers. Its high specificity and sensitivity make it valuable in assays for detecting diseases at the molecular level .
Industry: In industrial applications, this compound is used in quality control processes to ensure the accuracy and reliability of various assays and products .
Mechanism of Action
TAMRA-probe 1 exerts its effects through its fluorescent properties. When conjugated to a target molecule, it emits fluorescence upon excitation by a specific wavelength of light. This fluorescence can be measured to detect and quantify the presence of the target molecule. The molecular targets and pathways involved depend on the specific application, such as binding to nucleic acids in PCR assays or proteins in fluorescence-based assays .
Comparison with Similar Compounds
Fluorescein: Another widely used fluorescent dye, fluorescein has a different excitation and emission spectrum compared to tetramethylrhodamine.
Cy3 and Cy5: These are cyanine dyes that are also used for fluorescent labeling but have different spectral properties and applications.
Alexa Fluor dyes: These dyes offer a range of excitation and emission spectra, providing flexibility in multiplexing assays.
Uniqueness of TAMRA-probe 1: this compound is unique due to its high fluorescence intensity and stability, making it suitable for a wide range of applications. Its ability to form stable conjugates through click chemistry further enhances its versatility in scientific research .
Properties
Molecular Formula |
C46H62N8O10 |
|---|---|
Molecular Weight |
887.0 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[3-[[(2S)-6-amino-1-[2-(3-methyldiazirin-3-yl)ethylamino]-1-oxohexan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C46H62N8O10/c1-45(51-52-45)16-18-48-43(57)38(8-6-7-17-47)50-41(55)15-20-59-22-24-61-26-27-62-25-23-60-21-19-49-42(56)31-9-12-35-34(28-31)44(58)64-46(35)36-13-10-32(53(2)3)29-39(36)63-40-30-33(54(4)5)11-14-37(40)46/h9-14,28-30,38H,6-8,15-27,47H2,1-5H3,(H,48,57)(H,49,56)(H,50,55)/t38-/m0/s1 |
InChI Key |
KCQBLYDDIQCIKY-LHEWISCISA-N |
Isomeric SMILES |
CC1(N=N1)CCNC(=O)[C@H](CCCCN)NC(=O)CCOCCOCCOCCOCCNC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)N(C)C)OC6=C4C=CC(=C6)N(C)C)OC3=O |
Canonical SMILES |
CC1(N=N1)CCNC(=O)C(CCCCN)NC(=O)CCOCCOCCOCCOCCNC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)N(C)C)OC6=C4C=CC(=C6)N(C)C)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12424460.png)

![N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamide](/img/structure/B12424468.png)




![[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B12424492.png)

![9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one](/img/structure/B12424502.png)


